molecular formula C10H12O2 B1213236 1,2,3,4-Tetrahydronaphthalene-2,3-diol CAS No. 41597-55-1

1,2,3,4-Tetrahydronaphthalene-2,3-diol

Cat. No.: B1213236
CAS No.: 41597-55-1
M. Wt: 164.2 g/mol
InChI Key: DHTGPMXCRKCPTP-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydronaphthalene-2,3-diol is a high-value, chiral organic compound with the molecular formula C10H12O2 and an average molecular mass of 164.20 g/mol . This molecule features a tetrahydronaphthalene (tetralin) backbone with two adjacent hydroxyl groups at the 2 and 3 positions, which define its stereochemistry and reactivity. The compound is available as distinct stereoisomers, including the (2R,3S)-cis and (2S,3S)-trans forms, each identified by unique CAS Registry Numbers (e.g., 35583-15-4 for the cis isomer) . Its primary research value lies in its role as a versatile synthetic intermediate and building block for developing pharmacologically active molecules. Compounds with the tetrahydronaphthalene core are investigated as intermediates in the synthesis of active pharmaceutical ingredients (APIs) and are explored for various biological activities. Research and patent literature indicate that structurally related derivatives have been designed and evaluated for their potential as T-type calcium channel blockers . The mechanism of action for any resulting active compound is highly dependent on the final molecular structure but often involves specific interactions with enzyme active sites or receptor targets, such as calcium channels . This diol is strictly for research applications in a controlled laboratory environment. It is not intended for direct diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4-tetrahydronaphthalene-2,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-4,9-12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTGPMXCRKCPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CC2=CC=CC=C21)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30961832
Record name 1,2,3,4-Tetrahydronaphthalene-2,3-diol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41597-55-1, 6970-78-1
Record name trans-Tetraline-2,3-diol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90447
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC62093
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62093
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3,4-Tetrahydronaphthalene-2,3-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Naphthalene-2,3-diol

  • Structural Differences : Unlike 1,2,3,4-tetrahydronaphthalene-2,3-diol, naphthalene-2,3-diol retains a fully aromatic naphthalene ring.
  • Reactivity and Applications: The aromaticity of naphthalene-2,3-diol makes it more reactive in electrophilic substitution reactions, such as alkylation and halogenation. For example, it is used to synthesize benzodioxane derivatives (e.g., compounds 4–7 in ) via reactions with epibromohydrin .
  • Synthetic Pathways : Both compounds are synthesized from commercially available diols, but hydrogenation steps are required to generate the tetrahydronaphthalene backbone .

5,6,7,8-Tetrahydronaphthalene-2,3-diol

  • Structural Differences : This isomer features saturation at positions 5–8 of the naphthalene ring, altering the spatial arrangement of the diol groups.
  • Synthetic Utility : highlights its use in synthesizing methyl ketones via Weinreb amide intermediates. The distinct saturation pattern influences regioselectivity in reactions, such as the formation of 2-hydroxymethyltetrahydronaphthodioxane derivatives .

Nadolol-Related Compound C

  • Structural Complexity : This derivative (C₂₃H₂₈O₇) incorporates the this compound moiety as part of a larger β-blocker-related structure with additional ether and hydroxypropoxy groups .
  • Functional Impact : The diol unit facilitates hydrogen bonding in drug-receptor interactions, while the extended structure modifies pharmacokinetic properties (e.g., solubility, half-life). This contrasts with simpler diols lacking such functionalization.

2-(Trifluoromethyl)-1,2,3,4-Tetrahydronaphthalene-1,2-diol

  • Functional Group Addition : The introduction of a trifluoromethyl group enhances lipophilicity and metabolic stability compared to the parent diol .
  • Stereochemical Considerations: Synthesized from tartaric acid-derived scaffolds, this compound demonstrates the importance of stereochemistry in biological activity, a factor less pronounced in non-fluorinated analogs.

6,7-Dimethoxy-1,2,3,4-Tetrahydronaphthalene

  • Substituent Effects : Methoxy groups at positions 6 and 7 replace hydroxyl groups, reducing hydrogen-bonding capacity but increasing electron density on the aromatic system .
  • Biological Activity : Methoxylation often enhances membrane permeability, whereas diols like this compound may exhibit stronger polar interactions in target binding.

Comparative Data Table

Compound Name Key Structural Features Reactivity/Bioactivity Highlights References
This compound Partially saturated ring; cis- or trans-diol Intermediate in β-blocker synthesis; hydrogen-bond donor
Naphthalene-2,3-diol Fully aromatic ring; diol groups Precursor for benzodioxane antibiotics
5,6,7,8-Tetrahydronaphthalene-2,3-diol Saturation at positions 5–8 Regioselective synthesis of ketones
Nadolol-Related Compound C Extended ether/amide substituents β-blocker activity; enhanced solubility
2-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalene-1,2-diol CF₃ group; stereoisomerism Improved metabolic stability

Key Research Findings

  • Synthetic Flexibility : The diol’s partially saturated ring allows diverse functionalization, as seen in trifluoromethylated derivatives and Nadolol intermediates .
  • Biological Relevance : Hydrogen bonding from the diol groups is critical in drug design, contrasting with methoxylated or aromatic analogs that prioritize lipophilicity .
  • Isomer-Dependent Reactivity : Positional isomerism (e.g., 1,2,3,4- vs. 5,6,7,8-tetrahydro) significantly impacts reaction pathways and product selectivity .

Preparation Methods

Table 1: Reaction Conditions for OsO₄-Catalyzed Dihydroxylation

ReagentSolvent SystemTime (h)Yield (%)
OsO₄, NMOAcetone/t-BuOH6089

Key advantages of this method include high regioselectivity and compatibility with sensitive functional groups. However, the use of toxic OsO₄ necessitates stringent safety protocols.

Chemoenzymatic Synthesis via Bacterial Dioxygenases

Toluene Dioxygenase (TDO)-Catalyzed Asymmetric Dihydroxylation

Pseudomonas putida UV4, a mutant strain expressing toluene dioxygenase (TDO), catalyzes the enantioselective dihydroxylation of naphthalene and dihydronaphthalenes. Boyd et al. (2003) demonstrated that TDO converts 1,2-dihydronaphthalene into (1S,2R)-1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene with >99% enantiomeric excess (ee). This biocatalytic route avoids toxic reagents and operates under aqueous conditions (pH 7.0, 25°C).

Table 2: Biocatalytic Dihydroxylation Parameters

SubstrateEnzyme SourceProduct Configurationee (%)
1,2-DihydronaphthaleneP. putida UV4(1S,2R)>99

Sequential Dehydrogenation-Dihydroxylation

The same strain dehydrogenates 1,4-dihydronaphthalene to naphthalene, which undergoes subsequent dihydroxylation to yield (1R,2S)-THN-2,3-diol . This cascade reaction highlights the versatility of bacterial enzymes in accessing multiple stereoisomers.

Catalytic Hydrogenation of Dihydrodiol Precursors

(1R,2S)-1,2-Dihydroxy-1,2-dihydronaphthalene , a biosynthetic intermediate, is hydrogenated to THN-2,3-diol using palladium on carbon (Pd/C) under mild H₂ pressure (1 atm). This stepwise approach achieves 95% yield while preserving stereochemical integrity.

Table 3: Hydrogenation Conditions and Outcomes

SubstrateCatalystSolventYield (%)Product Configuration
(1R,2S)-Dihydroxy-dihydronaphthalenePd/CEthanol95(1R,2S)

Epoxide Ring-Opening Routes

Epoxide Synthesis and Hydrolysis

Boyd et al. (2003) developed a stereoinversion strategy starting from (1R,2S)-THN-2,3-diol . Treatment with methanesulfonyl chloride forms a dimesylate intermediate, which undergoes base-catalyzed cyclization to yield (1S,2R)-epoxide . Subsequent hydrolysis with aqueous KOH produces (1R,2R)-THN-2,3-diol (58% yield).

Table 4: Epoxide-Mediated Stereoinversion

Starting MaterialReagentsProduct ConfigurationYield (%)
(1R,2S)-THN-2,3-diolMeSO₂Cl, KOH(1R,2R)58

Comparative Analysis of Synthesis Methods

Table 5: Advantages and Limitations of Key Methods

MethodYield (%)StereoselectivityToxicity Concerns
OsO₄/NMO Oxidation89ModerateHigh (OsO₄)
Biocatalytic (TDO)70–95High (>99% ee)Low
Catalytic Hydrogenation95HighModerate (Pd/C)
Epoxide Hydrolysis58VariableLow

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 1,2,3,4-Tetrahydronaphthalene-2,3-diol, and how do reaction conditions influence stereochemical outcomes?

  • Methodology : Synthesis typically involves catalytic hydrogenation of naphthalene diols or dihydroxylation of tetralin derivatives. For example, hydroxylation of 1,2,3,4-tetrahydronaphthalene using osmium tetroxide or Sharpless asymmetric conditions can yield diastereomers, with temperature and solvent polarity critical for stereoselectivity (e.g., polar aprotic solvents favor cis-diol formation) .
  • Key Considerations : Monitor reaction progress via HPLC or GC-MS to detect intermediates. Confirm stereochemistry using X-ray crystallography or NOESY NMR .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodology : Combine chromatographic (e.g., reverse-phase HPLC with UV detection) and spectroscopic techniques (¹H/¹³C NMR, FT-IR). For purity assessment, use differential scanning calorimetry (DSC) to check melting point consistency. Reference standards from accredited suppliers (e.g., Kanto Reagents) ensure calibration accuracy .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodology : Conduct meta-analysis of pharmacological studies while controlling for variables like stereochemistry (e.g., cis vs. trans diols) and assay conditions. For instance, cis-diol derivatives show higher β-adrenergic receptor affinity in Nadolol analogs, but conflicting results may arise from impurities in enantiomeric mixtures .
  • Validation : Reproduce assays using enantiomerically pure samples (≥98% ee) synthesized via chiral chromatography or asymmetric catalysis .

Q. How do computational models predict the thermodynamic stability of this compound conformers?

  • Methodology : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to evaluate chair vs. boat conformations. Experimental validation via gas-phase electron diffraction or rotational spectroscopy can resolve discrepancies between predicted and observed stability .
  • Data Interpretation : Compare computed Gibbs free energy (ΔG) with experimental DSC data. Note that solvent effects (e.g., polar solvents stabilize polar conformers) may require explicit solvation models in simulations .

Q. What are the challenges in quantifying environmental degradation products of this compound?

  • Methodology : Use LC-MS/MS with stable isotope-labeled internal standards (e.g., ¹³C-labeled diols) to track degradation in soil/water matrices. Aerobic microbial degradation pathways often yield naphthoquinones, which require SPE (solid-phase extraction) for isolation .
  • Analytical Pitfalls : False positives may arise from matrix effects; mitigate via matrix-matched calibration curves and collision-induced dissociation (CID) MS/MS verification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydronaphthalene-2,3-diol
Reactant of Route 2
Reactant of Route 2
1,2,3,4-Tetrahydronaphthalene-2,3-diol

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